molecular formula C19H21NO2S B4922940 (E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide

(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide

Cat. No.: B4922940
M. Wt: 327.4 g/mol
InChI Key: SXFTWAVWVICPOC-KPKJPENVSA-N
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Description

(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a methoxyphenyl group and a methylphenyl group connected through a sulfanylethyl chain, contributing to its unique chemical properties.

Preparation Methods

The synthesis of (E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The enamide backbone can be synthesized through a reaction between an appropriate amine and an acyl chloride or anhydride under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the enamide backbone.

    Attachment of the Methylphenylsulfanyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or methylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The double bond in the enamide can undergo addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.

Scientific Research Applications

(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the formation of complex molecules with potential pharmaceutical applications.

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide can be compared with other similar compounds, such as:

    (E)-3-(4-methoxyphenyl)-N-[2-(4-chlorophenyl)sulfanylethyl]prop-2-enamide: This compound has a chlorophenyl group instead of a methylphenyl group, leading to different reactivity and biological activity.

    (E)-3-(4-methoxyphenyl)-N-[2-(4-fluorophenyl)sulfanylethyl]prop-2-enamide: The presence of a fluorophenyl group can enhance the compound’s stability and influence its interaction with biological targets.

    (E)-3-(4-methoxyphenyl)-N-[2-(4-bromophenyl)sulfanylethyl]prop-2-enamide: The bromophenyl group introduces additional reactivity, making it suitable for further functionalization in synthetic applications.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-15-3-10-18(11-4-15)23-14-13-20-19(21)12-7-16-5-8-17(22-2)9-6-16/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFTWAVWVICPOC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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